N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Overview
Description
“N-(1-cyclopropylethyl)-N-methylamine hydrochloride” is a chemical compound with the CAS Number: 1094614-73-9 . It has a molecular weight of 135.64 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride involved a solution of the carbamate in diethyl ether (Et2O) being added to a ca. 5.0 N HCl solution in Et2O . The reaction mixture was stirred at 0 °C for 4 hours and at ambient temperature for 20 hours .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
a. Hepatitis C Treatment: Research suggests that derivatives of this compound may be useful in treating hepatitis C . Further studies explore its antiviral properties and potential mechanisms of action.
b. Antibacterial Agents: The compound shows promise as an inhibitor of methicillin-resistant Staphylococcus aureus (MRSA) . Its antibacterial activity makes it relevant for combating bacterial infections.
c. Pest Control: In the agricultural sector, derivatives of this compound have been explored as pest control agents . Their effectiveness against pests highlights their potential in crop protection.
Organic Synthesis
1-Cyclopropyl-N-methylethanamine hydrochloride serves as a versatile building block in organic synthesis. Researchers have utilized it to construct more complex molecules. Notably:
a. Cyclopropane Synthesis: Cyclopropanes, including this compound, are valuable intermediates in organic chemistry. They participate in various reactions and serve as key components in the synthesis of natural products and pharmaceuticals .
Plant Hormone Research
Indole derivatives, including this compound, play a role in plant biology. Specifically:
a. Indole-3-acetic Acid (IAA): This compound is involved in plant hormone regulation. It is produced from tryptophan degradation and influences plant growth and development .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopropyl-N-methylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7-2)6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRKGMPBPEJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-methylamine hydrochloride | |
CAS RN |
1094614-73-9 | |
Record name | (1-cyclopropylethyl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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